molecular formula C10H7Cl3O3 B1660752 1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)- CAS No. 82735-28-2

1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)-

Cat. No.: B1660752
CAS No.: 82735-28-2
M. Wt: 281.5 g/mol
InChI Key: HABLWZDPICOODV-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)- is a chemical compound with the molecular formula C10H7Cl3O3. It is a derivative of isobenzofuranone, characterized by the presence of a methoxy group at the 6th position and a trichloromethyl group at the 3rd position.

Preparation Methods

The synthesis of 1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxyisobenzofuranone and trichloromethyl reagents.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Common solvents include ethanol and dichloromethane, while catalysts such as Lewis acids may be employed to enhance the reaction rate.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other lower oxidation state derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in the design of novel drugs. Its derivatives may exhibit enhanced bioactivity and selectivity.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways.

    Pathways Involved: The pathways affected by this compound depend on its specific biological activity.

Comparison with Similar Compounds

1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)- can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 6-methoxy-3-methylisobenzofuranone and 6-methoxy-3-chloromethylisobenzofuranone share structural similarities but differ in their substituents.

    Uniqueness: The presence of the trichloromethyl group in 1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)- imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methoxy-3-(trichloromethyl)-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3O3/c1-15-5-2-3-6-7(4-5)9(14)16-8(6)10(11,12)13/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABLWZDPICOODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(OC2=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002866
Record name 6-Methoxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82735-28-2
Record name 1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082735282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A oven-dried 25 mL three neck round-bottomed flask containing a stirring bar was fitted with a drying tube (CaCl2) and was charged with m-methoxybenzoic acid (5.04 g, 17.91 mmol) followed by chloral hydrate (2.96 g, 17.91 mmol). Concentrated H2SO4 (12.0 mL) was added and the reaction mixture was left stirring at room temperature for 24 h. It was then poured onto ice, a thick precipitate formed and the mixture was left stirring vigorously until the ice was dissolved. The precipitate was filtered, washed with water and dried. The solid was recrystallised from ethanol, the crystals were then filtered and dried to yield 6-methoxy-3-(trichloromethyl)isobenzofuran-1(3H)-one as off-white needles (3.16 g, 63%). Spectral data for this compound were consistent with those in the literature. M.p. 134-136° C. (lit. m.p. 136-137° C.); 1H NMR (400 MHz, DMSO-d6): δ=7.88 (d, J=8.3 Hz, 1H), 7.49-7.39 (m, 2H), 6.54 (s, 1H), 3.90 (s, 3H).
[Compound]
Name
three
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.04 g
Type
reactant
Reaction Step Three
Quantity
2.96 g
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
reactant
Reaction Step Five
[Compound]
Name
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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